
1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound characterized by the presence of difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propanone moiety
Preparation Methods
The synthesis of 1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one involves multiple steps, typically starting with the functionalization of the phenyl ring. Common synthetic routes include:
Halogenation and Substitution Reactions:
Industrial Production: Large-scale production may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium) are commonly used.
Major Products: Depending on the reaction, products may include alcohols, sulfoxides, sulfones, and substituted phenyl derivatives.
Scientific Research Applications
1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
1-(2-(Difluoromethyl)-6-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
- 1-(2-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
These compounds share structural similarities but differ in the position of substituents on the phenyl ring, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C11H9F5OS |
|---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-7(17)9-6(10(12)13)4-3-5-8(9)18-11(14,15)16/h3-5,10H,2H2,1H3 |
InChI Key |
MVTVBFQTRHIAJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)



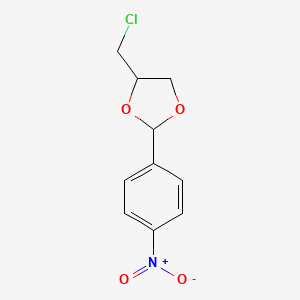

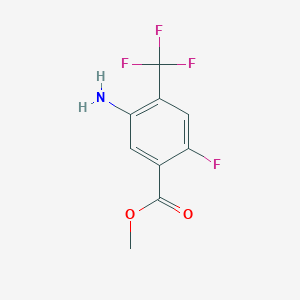
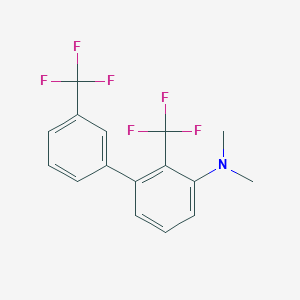
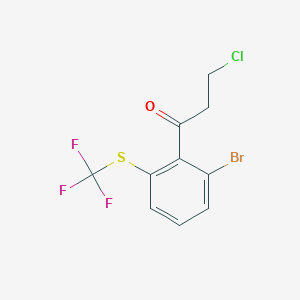
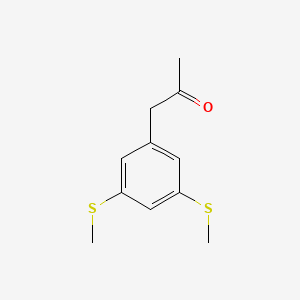


![1,3-Benzodioxole, 5-[1-(2-methoxyethoxy)ethyl]-](/img/structure/B14072739.png)
![(7alpha,17beta)-7-[9-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3-diol-17oxyethyl](/img/structure/B14072741.png)
